
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” is a chemical compound with the molecular formula C10H11F2NO2 . It is also known by its common name "this compound (WXFC0653)" .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a methyl ester group (-COOCH3), an amino group (-NH2), and a 3,5-difluorophenyl group. The exact structure can be determined using techniques like NMR or X-ray crystallography .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.1966464 . It has a predicted density of 1.253±0.06 g/cm3 and a predicted boiling point of 244.8±35.0 °C .Scientific Research Applications
Nonlinear Optical Applications
Methyl 2-amino-2-(3,5-difluorophenyl)propanoate and its derivatives are significant in the field of nonlinear optics. For example, large single crystals of mixed methyl-(2,4-dinitrophenyl)-amino-propanoate (MAP) and 2-methyl-4-nitroaniline (MNA) have been developed for nonlinear optical applications. These crystals demonstrate high optical quality suitable for the fabrication of optical devices, highlighting the compound's importance in advancing optical technology (Zhang, Batra, & Lal, 1994).
Stereoselective Synthesis
The compound plays a crucial role in stereoselective synthesis, as seen in the development of methyl (S)-3-amino-3-(3-pyridyl)propanoate, a key starting material for synthesizing RWJ-53308, an orally active antagonist of the platelet fibrinogen receptor. The efficient production of this material showcases the compound's utility in creating pharmacologically important substances (Zhong et al., 1999).
Reactions with Nucleophiles
Investigations into the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles have led to the formation of various acyclic and heterocyclic compounds. These findings contribute to the broader understanding of the compound's reactivity and its potential for creating novel chemical entities, which could have implications in medicinal chemistry and material science (Sokolov & Aksinenko, 2010).
Molecular Docking and Biological Activity Studies
This compound derivatives have been explored through molecular docking, vibrational, structural, electronic, and optical studies. Such research indicates their potential as nonlinear optical materials due to their high dipole moment and hyperpolarizabilities. Additionally, auto-dock studies suggest these compounds might inhibit Placenta growth factor (PIGF-1), indicating possible pharmacological importance (Vanasundari et al., 2018).
Polymorphism and Pharmaceutical Analysis
The compound and its related molecules have been studied for their polymorphic forms, which is vital for the pharmaceutical industry. For example, polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride were characterized, shedding light on challenges in analytical and physical characterization techniques for investigational pharmaceutical compounds (Vogt et al., 2013).
Safety and Hazards
The safety information available indicates that “Methyl 2-amino-2-(3,5-difluorophenyl)propanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c1-10(13,9(14)15-2)6-3-7(11)5-8(12)4-6/h3-5H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSLSMFDIOJPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(C(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

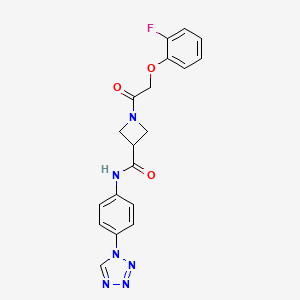
![N-(3-fluorophenyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2725514.png)
![(E)-2,5-dichloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2725515.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2725517.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2725521.png)
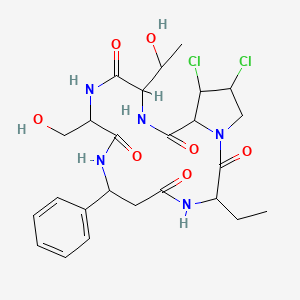
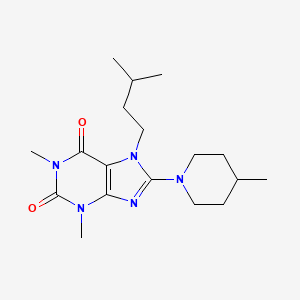
![1-Methyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2725526.png)
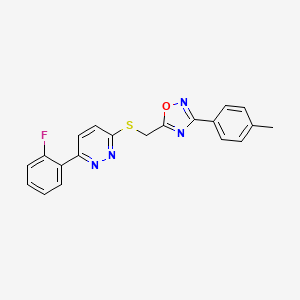
![Ethyl 4-[[6,7-dimethoxy-2-(3-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2725529.png)
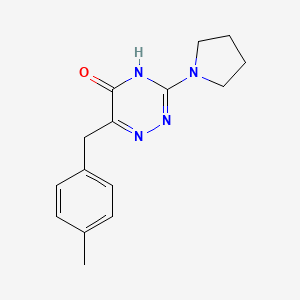

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(5-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2725536.png)